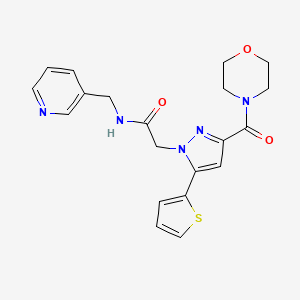

![molecular formula C25H20ClN3O2 B2456591 1-(3-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-07-9](/img/structure/B2456591.png)

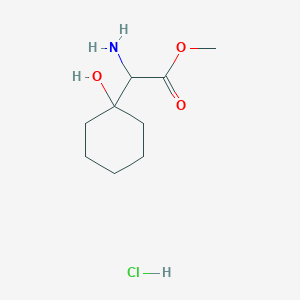

1-(3-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline and pyrazole derivatives are known to exhibit a wide range of biological activities . They are often used in the field of pharmaceutical chemistry due to their diverse applications .

Synthesis Analysis

The synthesis of quinoline and pyrazole derivatives involves various methods. For instance, quinoline-chalcone derivatives were designed and synthesized using a molecular hybridization strategy . The synthesis of these compounds often involves complex chemical reactions .Molecular Structure Analysis

The molecular structure of these compounds can be determined using techniques like 1H NMR . The structure is often influenced by the substitutions on the quinoline and pyrazole rings .Chemical Reactions Analysis

Quinoline and pyrazole derivatives undergo various chemical reactions. For example, they can participate in oxidative annulation and dehydrogenation reactions . The type of reaction often depends on the specific substituents present in the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by their structure and the specific substituents they contain. For example, 1H NMR can be used to analyze the chemical shifts of the protons in the molecule .Scientific Research Applications

Optical and Photophysical Properties

Pyrazolo[3,4-b]quinolines, including those substituted with various aryl groups, have been studied for their optical properties. For instance, series of 6-substituted 4-(4'-tolyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinolines and 4-(4'-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinolines have been synthesized and analyzed for their solution absorption and emission spectra. These studies focus on the positions and intensities of emission and the longest wavelength absorption band, alongside quantum yield and emission lifetime, highlighting the potential of these compounds in optical applications and material science (Khachatryan et al., 2006).

Corrosion Inhibition

Quinoxaline derivatives have been recognized for their utility as corrosion inhibitors. A computational and electrochemical analysis on quinoxalines, including 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl) derivatives, demonstrated significant efficacy in inhibiting corrosion of mild steel in acidic media. Such studies suggest that compounds structurally related to "1-(3-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline" might find application as corrosion inhibitors in industrial settings (Saraswat & Yadav, 2020).

Photovoltaic Applications

The synthesis and study of quinoline derivatives for photovoltaic properties further expand the potential applications of such compounds. Films of quinoline derivatives have been deposited and analyzed for their electrical properties, demonstrating rectification behavior and photovoltaic properties under illumination. This suggests that compounds within this class may be valuable for the development of new materials in solar energy conversion and organic electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Structural and Medicinal Chemistry

Quinoline and pyrazoloquinoline derivatives have been extensively investigated for their potential in medicinal chemistry, including their roles as anti-cancer, anti-inflammatory, and gastric H+/K+-ATPase inhibitors. Although specific studies on "1-(3-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline" are not available, the structural similarities with these investigated compounds imply potential utility in drug development and therapeutic applications (Kalayanov et al., 2010).

Mechanism of Action

Target of Action

It is known that quinazoline and quinazolinone derivatives, which share structural similarities with the compound , have been found to exhibit a wide range of biological activities . These activities include anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic effects .

Mode of Action

It is known that quinazoline and quinazolinone derivatives interact with various targets in the body to exert their effects . For example, some quinazoline derivatives have been found to inhibit the growth of certain types of cancer cells . The compound’s interaction with its targets likely results in changes to cellular processes, leading to its observed biological effects.

Biochemical Pathways

Quinazoline and quinazolinone derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . These pathways likely involve the targets with which the compound interacts, and the downstream effects of these interactions could include changes to cell growth, inflammation, and other processes.

Result of Action

Given the known biological activities of similar compounds, it is likely that the compound exerts effects at the molecular and cellular levels that contribute to its overall biological activity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(3-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN3O2/c1-15-7-9-16(10-8-15)24-20-14-27-21-13-23(31-3)22(30-2)12-19(21)25(20)29(28-24)18-6-4-5-17(26)11-18/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMSJEPWYIKMSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

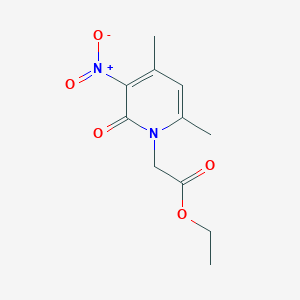

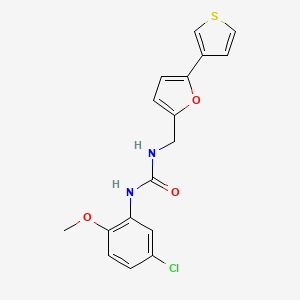

![N-cyclopentyl-2-(3-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456508.png)

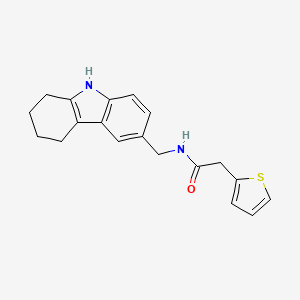

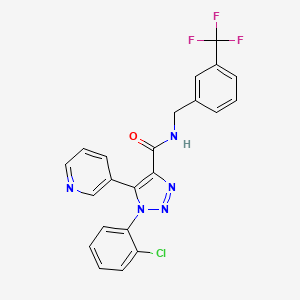

![4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid](/img/structure/B2456509.png)

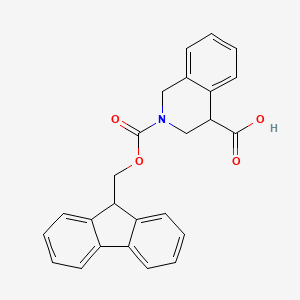

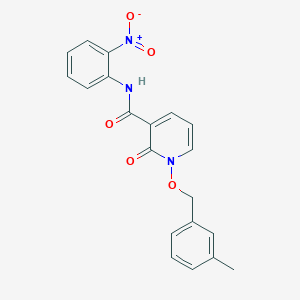

![4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine](/img/structure/B2456522.png)

![N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2456523.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2456527.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2456530.png)